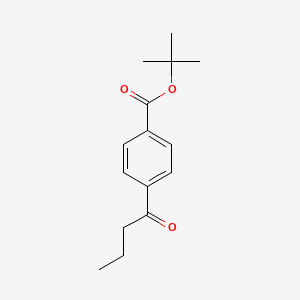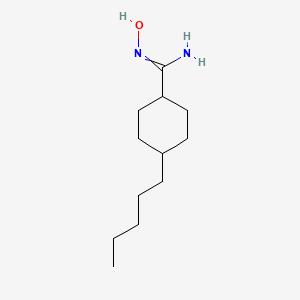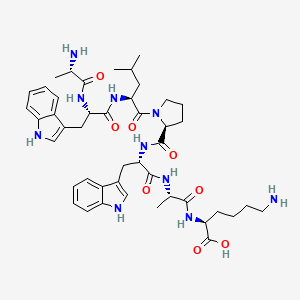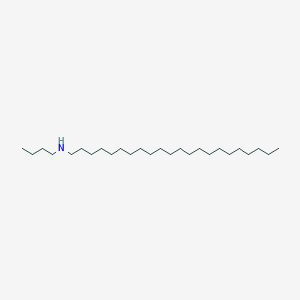![molecular formula C13H13FO3 B14196222 Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-22-6](/img/structure/B14196222.png)
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate is an organic compound characterized by the presence of an ethyl ester group, a fluorophenyl group, and a prop-2-yn-1-yl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorophenylacetylene and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in ethanol for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols and other derivatives.
Scientific Research Applications
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Fluorophenylacetylene: Shares the fluorophenyl and alkyne groups but lacks the ester linkage.
Uniqueness
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
923026-22-6 |
|---|---|
Molecular Formula |
C13H13FO3 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)prop-2-ynoxy]acetate |
InChI |
InChI=1S/C13H13FO3/c1-2-17-13(15)10-16-9-3-4-11-5-7-12(14)8-6-11/h5-8H,2,9-10H2,1H3 |
InChI Key |
NCDLLUKECMMPES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC#CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)

![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)

![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)


![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)

